1-Chloro-3,4-dinitrobenzene

Descripción general

Descripción

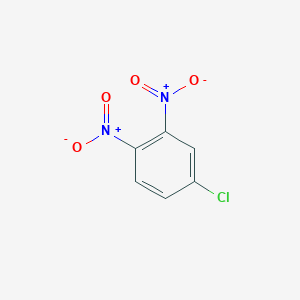

1-Chloro-3,4-dinitrobenzene (CAS: 610-40-2), also known as 3,4-dinitrochlorobenzene, is a chlorinated nitroaromatic compound with the molecular formula C₆H₃ClN₂O₄ and a molecular weight of 202.55 g/mol. It exists as yellow crystals with a melting point of 40–41°C and a density of 1.687 g/mL at 25°C. The compound is insoluble in water but soluble in organic solvents such as ethanol and acetone . Its structure features a benzene ring substituted with a chlorine atom at position 1 and nitro groups at positions 3 and 4, which confer high electrophilicity and reactivity in nucleophilic substitution reactions .

This compound is widely used as a glutathione S-transferase (GST) substrate in biochemical assays to measure enzyme activity . It also serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Mecanismo De Acción

Target of Action

4-Chloro-1,2-dinitrobenzene, also known as 1-Chloro-3,4-dinitrobenzene, 3,4-Dinitrochlorobenzene, or Benzene, 4-chloro-1,2-dinitro-, primarily targets two enzymes: Methylated-DNA–protein-cysteine methyltransferase and Glutathione S-transferase P . These enzymes play crucial roles in cellular processes such as DNA repair and detoxification .

Mode of Action

The compound acts as an irreversible inhibitor of human thioredoxin reductase . This enzyme is involved in maintaining the redox state within cells, and its inhibition can lead to oxidative stress . Additionally, 4-Chloro-1,2-dinitrobenzene can undergo conjugation with erythrocyte glutathione (GSH) to form 2,4-dinitrophenyl-S-glutathione .

Biochemical Pathways

The compound affects the glutathione and thioredoxin pathways, which are critical for maintaining cellular redox balance . The conjugation of 4-Chloro-1,2-dinitrobenzene with GSH leads to the depletion of intracellular GSH, disrupting the redox balance . The irreversible inhibition of thioredoxin reductase further exacerbates this imbalance .

Pharmacokinetics

Given its chemical properties, it is likely to be absorbed through the skin and mucous membranes .

Result of Action

The primary result of 4-Chloro-1,2-dinitrobenzene’s action is the induction of oxidative stress due to the disruption of cellular redox balance . This can lead to various cellular effects, including DNA damage, protein dysfunction, and cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-1,2-dinitrobenzene. For instance, the compound is combustible and can give off irritating or toxic fumes in a fire . It should be stored away from strong oxidants, strong bases, strong reducing agents, food, and feedstuffs .

Análisis Bioquímico

Biochemical Properties

1-Chloro-3,4-dinitrobenzene interacts with various biomolecules in biochemical reactions. It is known to react with glutathione (GSH), a critical antioxidant in cells . This interaction is part of the detoxification process where this compound is conjugated to GSH, making it less reactive and easier for the body to eliminate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to cause a complete depletion of total cellular glutathione accompanied by significant alterations in the density and distribution pattern of microfilaments in 3T3 cells . This suggests that this compound can influence cell function by altering the cellular redox state and cytoskeletal organization .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It acts as an electrophile, reacting with nucleophiles such as glutathione in cells . This reaction is facilitated by Glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of glutathione to electrophilic centers on lipophilic molecules .

Metabolic Pathways

This compound is involved in the glutathione metabolic pathway . It interacts with Glutathione S-transferases (GSTs), which facilitate its conjugation to glutathione . This reaction is part of the body’s mechanism for detoxifying harmful substances.

Actividad Biológica

1-Chloro-3,4-dinitrobenzene (CDNB) is an organic compound with significant biological activity, primarily recognized for its role as a pharmaceutical intermediate and its implications in toxicological studies. This article explores the biological effects, mechanisms of action, and relevant case studies associated with CDNB.

- Chemical Formula : C₆H₃ClN₂O₄

- Molecular Weight : 202.55 g/mol

- CAS Number : 610-40-2

- Melting Point : 20°C to 25°C

- Boiling Point : 14°C (4 mmHg)

- Solubility : Insoluble in water, stable under recommended storage conditions.

Mechanisms of Biological Activity

This compound exhibits various biological activities, including:

- Enzyme Inhibition : CDNB is known to inhibit glutathione S-transferases (GSTs), which play a critical role in detoxification processes. Specifically, it has been shown to reduce GSTP1 specific activity significantly when interacting with polycyclic aromatic hydrocarbons (PAHs) .

- Oxidative Stress Induction : Studies indicate that CDNB can induce oxidative stress in cellular models. For instance, exposure to CDNB has been linked to mitochondrial dysfunction and increased intracellular reactive oxygen species (ROS) levels .

- Mutagenicity and Genotoxicity : Research has demonstrated that CDNB can induce mutagenic effects in bacterial models. It has been shown to cause chromosomal aberrations and sister chromatid exchanges at high doses in vitro .

Case Study Summary

- Acute Toxicity : The oral LD50 for CDNB in rats ranges from approximately 294 mg/kg to 694 mg/kg for males and 565 mg/kg to 664 mg/kg for females. Symptoms of acute exposure include cyanosis, vomiting, and methaemoglobinemia .

- Chronic Exposure : Long-term studies have indicated that repeated exposure can lead to significant health issues, including oxidative damage to red blood cells and potential carcinogenic effects. A combined chronic toxicity/carcinogenicity study revealed an increased incidence of interstitial cell tumors in rat testes, although these findings were within historical control data limits .

- Developmental Toxicity : In developmental studies involving rats, maternal toxicity was observed at doses as low as 5 mg/kg bw/day, indicating potential risks during pregnancy .

Comparative Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₃ClN₂O₄ |

| Molecular Weight (g/mol) | 202.55 |

| Oral LD50 (Rats) | 294 - 694 mg/kg (males) |

| 565 - 664 mg/kg (females) | |

| Acute Symptoms | Cyanosis, vomiting |

| Chronic NOAEL | Not clearly defined |

| Developmental LOAEL | 5 mg/kg bw/day |

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

1-Chloro-3,4-dinitrobenzene is primarily used as an intermediate in the synthesis of pharmaceuticals. Its role as a building block allows for the production of various active pharmaceutical ingredients (APIs) through nucleophilic substitution reactions. For instance, it has been utilized in synthesizing compounds that exhibit anti-inflammatory and analgesic properties .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for the synthesis of other compounds. It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives. Research has demonstrated that the selectivity of these reactions can be influenced by factors such as solvent choice and temperature . The compound's reactivity makes it valuable in developing new materials and chemicals.

Toxicological Studies

Due to its toxicological profile, this compound is extensively studied in environmental and health-related research. It has been classified as a hazardous substance with potential acute toxicity through ingestion or inhalation . Studies have shown that exposure can lead to serious health effects, including skin irritation and potential neurotoxic effects . This compound is often used in laboratory settings to assess the toxicity of similar chemical structures and their environmental impact.

Case Study 1: Nucleophilic Substitution Mechanisms

A study investigated the specific features of nucleophilic substitution reactions involving this compound. The research focused on how variations in solvent and temperature affect reaction outcomes. The findings indicated that polar aprotic solvents enhanced reaction rates while maintaining selectivity for desired products .

Case Study 2: Environmental Toxicology

Research highlighted the environmental hazards posed by this compound. Its persistence in soil and water systems raises concerns about bioaccumulation and toxicity to aquatic life. The study emphasized the need for regulations to limit its release into ecosystems due to its acute toxicity profiles .

Safety Considerations

Handling this compound requires strict safety protocols due to its toxic nature. It is classified as an acute toxin and poses risks such as skin sensitization and serious eye damage upon exposure . Proper personal protective equipment (PPE) should be used when working with this compound.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for various APIs with anti-inflammatory properties |

| Organic Synthesis | Reactant for nucleophilic substitution leading to diverse chemical derivatives |

| Toxicological Research | Study of toxicity impacts on human health and environment |

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 1-chloro-3,4-dinitrobenzene relevant to experimental handling?

- Answer : Key properties include:

- Melting point : 40–41°C, requiring controlled heating for synthesis or purification .

- Density : 1.687 g/mL at 25°C, critical for solvent selection in liquid-liquid extractions .

- Water insolubility : Suggests use of polar aprotic solvents (e.g., DMF, DMSO) for reactions .

- Decomposition : Begins at 315°C, releasing toxic fumes (e.g., NOₓ, Cl⁻); avoid high-temperature open-flame heating .

- Methodological Note : Use differential scanning calorimetry (DSC) to monitor thermal stability during synthesis.

Q. How can researchers safely handle this compound given its hazardous profile?

- Answer :

- Acute hazards : Toxic via inhalation, skin contact, and ingestion (R23/24/25 codes). Use fume hoods, nitrile gloves, and lab coats .

- Decomposition products : Reacts with strong bases/oxidizers; avoid contact with NaOH or KMnO₄ to prevent exothermic reactions .

- Storage : Keep in airtight containers at RT, away from incompatible reagents .

- Methodological Note : Implement spill containment kits with inert adsorbents (e.g., vermiculite) for accidental releases.

Advanced Research Questions

Q. What mechanistic insights explain the dual reactivity of this compound in nucleophilic substitution reactions?

- Answer : The compound exhibits both aromatic (SNAr) and aliphatic (SN2) substitution pathways due to:

- Electrophilic nitro groups : Activate the benzene ring for SNAr at the 1-position .

- Steric effects : The chlorine substituent at position 1 can hinder SN2 pathways, but methyl derivatives (e.g., 1-chloro-2-methyl-3,4-dinitrobenzene) show enhanced SN2 reactivity .

- Dual pathways : Observed in reactions with thiols or amines, leading to competitive product formation .

- Methodological Note : Use kinetic isotope effects (KIE) and DFT calculations to distinguish between SNAr and SN2 mechanisms .

Q. How can researchers optimize synthetic routes for this compound derivatives while minimizing byproducts?

- Answer :

- Nitration optimization : Sequential nitration of chlorobenzene under controlled HNO₃/H₂SO₄ conditions at 50–60°C reduces polynitrated byproducts .

- Solvent selection : Polar solvents (e.g., DMF) improve regioselectivity for 3,4-dinitro positioning .

- Purity challenges : Column chromatography (silica gel, hexane/EtOAc) resolves isomers like 1-chloro-2,4-dinitrobenzene .

- Methodological Note : Employ HPLC with UV detection (λ = 254 nm) to monitor reaction progress and purity.

Q. What analytical techniques are suitable for structural elucidation of this compound co-crystals?

- Answer :

- X-ray crystallography : Resolves co-crystal structures (e.g., with 1,4-dioxane) to confirm hydrogen bonding and π-π interactions .

- FTIR spectroscopy : Identifies nitro group vibrations (asymmetric NO₂ stretch at ~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

- NMR limitations : Limited utility due to low solubility in deuterated solvents; consider solid-state NMR as an alternative .

- Methodological Note : Use Cambridge Structural Database (CSD) references to compare bond lengths/angles in co-crystals .

Q. Data Contradiction & Reproducibility Challenges

Q. How should researchers address discrepancies in reported melting points (40–41°C vs. 315°C decomposition)?

- Answer :

- Source clarification : The 40–41°C value refers to the pure compound’s melting point, while 315°C is its decomposition onset under thermal stress .

- Purity factors : Impurities (e.g., residual isomers) lower observed melting points. Validate purity via GC-MS or elemental analysis .

- Methodological Note : Perform melting point analysis in sealed capillaries to prevent premature decomposition.

Q. Safety & Environmental Considerations

Q. What are the environmental risks of this compound, and how can labs mitigate them?

- Answer :

- Ecotoxicity : Classified R50/53 (toxic to aquatic life). Avoid aqueous waste discharge; use activated carbon filtration for effluent treatment .

- Biodegradation : Limited data; consider microbial degradation studies using Pseudomonas spp. for bioremediation .

- Methodological Note : Follow OECD 301F guidelines for ready biodegradability testing.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 1-chloro-3,4-dinitrobenzene with structurally related chlorinated nitroaromatic compounds:

| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C/mmHg) | Density (g/mL) | Water Solubility |

|---|---|---|---|---|---|---|

| This compound | 610-40-2 | C₆H₃ClN₂O₄ | 40–41 | 16 (4 mmHg) | 1.687 | Insoluble |

| 1-Bromo-2,4-dinitrobenzene | 584-48-5 | C₆H₃BrN₂O₄ | 72–74 | Decomposes | 2.01 | Insoluble |

| 1-Chloro-4-nitrobenzene | 100-00-5 | C₆H₄ClNO₂ | 83–85 | 242 (760 mmHg) | 1.52 | Low |

| 1-Chloro-2-methyl-3,4-dinitrobenzene | 290353-56-9 | C₇H₅ClN₂O₄ | N/A | N/A | N/A | N/A |

Key Observations :

- Electron-Withdrawing Groups: The presence of two nitro groups in this compound enhances its electrophilicity compared to mono-nitro derivatives like 1-chloro-4-nitrobenzene, making it more reactive in nucleophilic substitutions .

- Halogen Effects : Bromine-substituted analogs (e.g., 1-bromo-2,4-dinitrobenzene) exhibit higher density and thermal instability compared to chlorine derivatives, likely due to bromine’s larger atomic size and weaker bond strength .

Chemical Reactivity

Nucleophilic Substitution Reactions

This compound undergoes dual reactivity in nucleophilic aromatic substitution (SNAr):

Direct displacement of the chlorine atom by nucleophiles (e.g., amines, thiols).

Ring-opening reactions under strongly basic conditions, forming intermediates that further react with nucleophiles .

In contrast, 1-chloro-4-nitrobenzene (CAS: 100-00-5) reacts more slowly due to fewer electron-withdrawing groups, requiring harsher conditions for substitution . Similarly, 1-bromo-3,5-dinitrobenzene exhibits faster reaction kinetics than its chloro analog due to bromine’s better leaving-group ability .

Métodos De Preparación

Physicochemical Properties and Structural Analysis

Molecular Characteristics

1-Chloro-3,4-dinitrobenzene has the molecular formula and a molar mass of 202.55 g/mol . The compound exists as a yellow-brown viscous liquid upon melting, with a density of 1.68 g/cm³ . Its melting and boiling points are 36°C and 315°C, respectively, while the refractive index ranges between 1.5865 and 1.5885 at 20°C . The structural arrangement—chlorine at position 1 and nitro groups at positions 3 and 4—imparts significant electron-withdrawing effects, influencing reactivity and stability.

Spectroscopic Identification

Infrared (IR) spectroscopy confirms the presence of nitro functional groups, with characteristic peaks for asymmetric and symmetric stretching vibrations . Gas chromatography (GC) analyses indicate a purity of ≥88% for commercial samples .

Synthetic Routes to this compound

Direct Nitration of Chlorobenzene Derivatives

The most straightforward route involves sequential nitration of chlorobenzene. Chlorine’s ortho/para-directing nature typically yields 4-chloronitrobenzene upon initial nitration. Subsequent nitration under controlled conditions introduces a second nitro group. However, the steric and electronic effects of the first nitro group complicate regioselectivity.

Mechanistic Considerations :

-

First Nitration : Chlorobenzene reacts with mixed acid () at 50–60°C, producing 4-chloronitrobenzene as the major product1.

-

Second Nitration : Elevated temperatures (80–100°C) and excess nitrating agent drive the introduction of a second nitro group. The electron-withdrawing nitro group at position 4 directs the second nitration to position 3, yielding this compound1.

Challenges :

-

Competing formation of 1-chloro-2,4-dinitrobenzene due to meta-directing effects of the first nitro group.

-

Requires precise temperature control to minimize byproducts.

Diazotization and Nitro Group Introduction

A patent (EP0525019A1) describes a method for synthesizing halogenated nitrobenzenes via diazonium salt intermediates . Although the patent focuses on fluorinated analogs, the methodology is adaptable to chlorinated systems:

-

Starting Material : 5-chloro-2-nitroaniline.

-

Diazotization : Treatment with -butyl nitrite in the presence of boron trifluoride etherate forms a diazonium tetrafluoroborate salt.

-

Thermal Decomposition : Heating the diazonium salt eliminates nitrogen, yielding this compound .

Advantages :

-

Higher regioselectivity compared to direct nitration.

-

Yields of ~27% reported for analogous fluorinated compounds .

Limitations :

-

Requires handling hazardous diazonium intermediates.

-

Multi-step synthesis increases complexity.

Industrial-Scale Production and Optimization

Reaction Conditions

Commercial synthesis (e.g., Thermo Scientific) employs batch reactors with the following parameters :

| Parameter | Value |

|---|---|

| Temperature | 50–100°C |

| Nitrating Agent | |

| Reaction Time | 4–8 hours |

| Yield (GC Purity) | ≥88% |

Purification and Isolation

Post-reaction, the crude product is washed with alkaline solutions to remove residual acids, followed by vacuum distillation to isolate the target compound . The oily liquid is stored in glass containers at ambient temperatures to prevent decomposition .

Emerging Methodologies and Research Gaps

Catalytic Nitration

Recent studies explore zeolite catalysts to enhance nitro group regioselectivity1. For example, H-beta zeolites promote para-nitration in chlorobenzene derivatives, potentially improving yields of 4-chloronitrobenzene precursors1.

Green Chemistry Approaches

Solvent-free nitration using as a nitrating agent reduces waste generation1. However, scalability and cost remain barriers.

Propiedades

IUPAC Name |

4-chloro-1,2-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQSOXMXXFZAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl(NO2)2, C6H3ClN2O4 | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060586 | |

| Record name | Benzene, 4-chloro-1,2-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW CRYSTALS. | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>110 °C | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.687 | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

610-40-2 | |

| Record name | 4-Chloro-1,2-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1,2-dinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dinitrochlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-chloro-1,2-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-chloro-1,2-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-1,2-DINITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z29B1F274E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

40-41 °C | |

| Record name | 1-CHLORO-3,4-DINITROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.